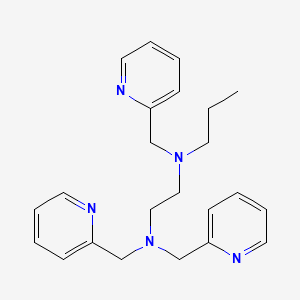
N-propyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine: is a complex organic compound with the molecular formula C23H29N5 . It is characterized by the presence of pyridine rings attached to an ethane-1,2-diamine backbone, with an additional propyl group. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyridine-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); in solvents like acetic acid or chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.
Applications De Recherche Scientifique
N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.
Biology: Investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and influence biochemical processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs and diagnostic agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine rings and ethane-1,2-diamine backbone provide multiple binding sites, allowing the compound to form stable chelates. These metal complexes can participate in various catalytic cycles, redox reactions, and other chemical processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine: Lacks the propyl group, which may influence its binding affinity and selectivity for metal ions.
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Contains fewer pyridine rings, resulting in different coordination properties.
N,N’,N’-tris(pyridin-2-ylmethyl)ethylenediamine: Similar structure but with variations in the backbone, affecting its chemical behavior.
The uniqueness of N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine lies in its specific combination of functional groups, which provides distinct coordination chemistry and reactivity profiles.
Propriétés
Numéro CAS |
423719-91-9 |
|---|---|
Formule moléculaire |
C23H29N5 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-propyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H29N5/c1-2-15-27(18-21-9-3-6-12-24-21)16-17-28(19-22-10-4-7-13-25-22)20-23-11-5-8-14-26-23/h3-14H,2,15-20H2,1H3 |
Clé InChI |
VTDTWMXLBUGCFH-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCN(CC1=CC=CC=N1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


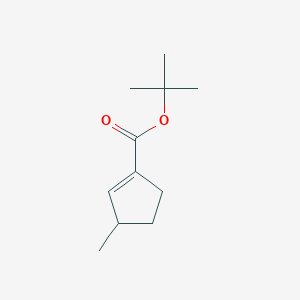

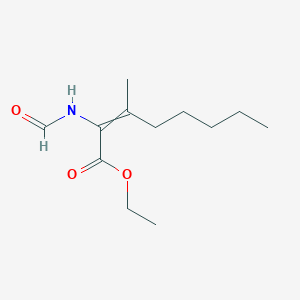


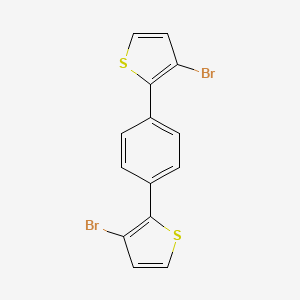

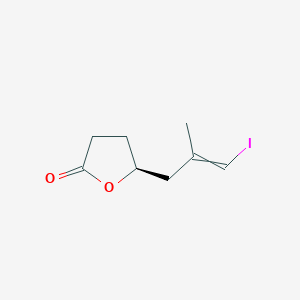
methanone](/img/structure/B14249344.png)

![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)

![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
